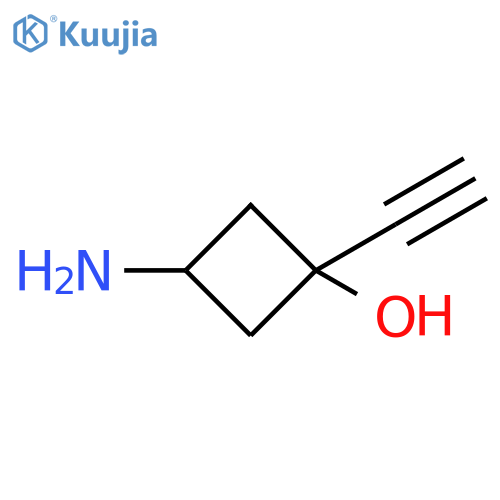Cas no 1509550-98-4 (3-amino-1-ethynylcyclobutan-1-olhydrochloride)

1509550-98-4 structure
商品名:3-amino-1-ethynylcyclobutan-1-olhydrochloride
CAS番号:1509550-98-4
MF:C6H9NO
メガワット:111.141761541367
CID:4607650
3-amino-1-ethynylcyclobutan-1-olhydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-1-ETHYNYLCYCLOBUTAN-1-OL HCL
- 3-Amino-1-ethynylcyclobutan-1-ol
- Cyclobutanol, 3-amino-1-ethynyl-
- 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride
- 3-amino-1-ethynylcyclobutan-1-olhydrochloride
-
- インチ: 1S/C6H9NO/c1-2-6(8)3-5(7)4-6/h1,5,8H,3-4,7H2
- InChIKey: GJYQTTWTHQMYNO-UHFFFAOYSA-N
- ほほえんだ: C1(C#C)(O)CC(N)C1
計算された属性
- せいみつぶんしりょう: 147.045
- どういたいしつりょう: 147.045
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2A^2
3-amino-1-ethynylcyclobutan-1-olhydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM433024-100mg |
3-amino-1-ethynylcyclobutan-1-olhydrochloride |
1509550-98-4 | 95%+ | 100mg |
$512 | 2022-12-31 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447751-1g |
3-Amino-1-ethynylcyclobutan-1-ol |
1509550-98-4 | 97% | 1g |
¥6797.0 | 2023-04-01 | |
| Chemenu | CM433024-250mg |
3-amino-1-ethynylcyclobutan-1-olhydrochloride |
1509550-98-4 | 95%+ | 250mg |
$853 | 2022-12-31 | |
| Chemenu | CM433024-1g |
3-amino-1-ethynylcyclobutan-1-olhydrochloride |
1509550-98-4 | 95%+ | 1g |
$1422 | 2022-12-31 |
3-amino-1-ethynylcyclobutan-1-olhydrochloride 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
1509550-98-4 (3-amino-1-ethynylcyclobutan-1-olhydrochloride) 関連製品
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1509550-98-4)3-amino-1-ethynylcyclobutan-1-olhydrochloride

清らかである:99%
はかる:1g
価格 ($):891